Beclomethasone 17-Propionate-d5

Description

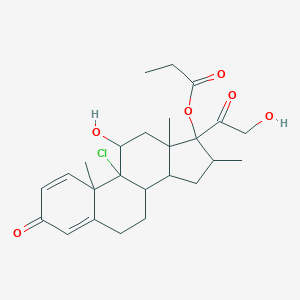

ester of beclomethasone

See also: Beclomethasone Dipropionate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYGPBKGZGRQKT-XGQKBEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203899 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-18-9 | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14221 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclomethasone 17-monopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE 17-MONOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BGA9FD55H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Beclomethasone 17-Propionate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) 17-Propionate-d5 is the deuterated analog of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate.[1][2] Beclomethasone Dipropionate itself is a prodrug that undergoes rapid hydrolysis to form Beclomethasone 17-Propionate (17-BMP), which exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR).[3][4] Due to its anti-inflammatory and vasoconstrictive properties, Beclomethasone and its esters are widely used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis.[4][5]

The incorporation of five deuterium (B1214612) atoms in the propionate (B1217596) moiety makes Beclomethasone 17-Propionate-d5 an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[6] Its nearly identical chemical and physical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.[6][7] This guide provides a comprehensive overview of the chemical properties, biological activity, and analytical applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5 | [8][9] |

| Synonyms | Beclomethasone 17-Monopropionate-d5, (11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione | [1][10] |

| Chemical Formula | C₂₅H₂₈D₅ClO₆ | [1][10][11][12] |

| Molecular Weight | 470.01 g/mol | [1][10][11] |

| CAS Number | Not Available (Unlabeled: 5534-18-9) | [1][8][12] |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Purity | >95% (HPLC) | [11] |

| Solubility | Soluble in Methanol (B129727) | [2] |

| Storage | -20°C in a well-closed container, under an inert atmosphere. | [1][11] |

Biological Activity and Mechanism of Action

Beclomethasone 17-Propionate, the non-deuterated parent compound, is a potent agonist of the glucocorticoid receptor (GR).[3][13] Its biological activity is mediated through the classical genomic signaling pathway of glucocorticoids.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, Beclomethasone 17-Propionate binds to the GR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[14] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus.[14][15]

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16] This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and chemokines.[3][16] This modulation of gene expression is the primary mechanism behind the anti-inflammatory effects of beclomethasone.[4][5]

Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Beclomethasone Dipropionate and its metabolites in biological matrices.[8][17] The most common technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

General LC-MS/MS Quantification Protocol

A typical experimental workflow for the quantification of Beclomethasone 17-Propionate in a biological sample (e.g., plasma) using this compound as an internal standard is outlined below.

1. Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into the biological sample.

-

The sample undergoes an extraction procedure to isolate the analytes from matrix components. Common methods include:

2. Chromatographic Separation:

-

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[7][21]

-

The analytes (Beclomethasone 17-Propionate and its deuterated internal standard) are separated from other components on a C18 or similar reversed-phase column.[21][22]

-

A mobile phase gradient, often consisting of methanol or acetonitrile (B52724) and an aqueous buffer, is used for elution.[18][22]

3. Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[19]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity.[18]

4. Quantification:

-

The peak areas of the analyte and the internal standard are measured from the chromatograms.

-

The concentration of the analyte in the original sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Page loading... [guidechem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. lcms.cz [lcms.cz]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. alentris.org [alentris.org]

- 10. vivanls.com [vivanls.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Beclomethasone-17-Propionate D5 - Acanthus Research [acanthusresearch.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 16. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Beclomethasone-17-Propionate D5 | CAS NO: NA | In Stock [aquigenbio.com]

- 18. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rjptonline.org [rjptonline.org]

- 22. researchgate.net [researchgate.net]

Physicochemical Characteristics of Beclomethasone 17-Propionate-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Beclomethasone 17-Propionate-d5, a deuterated analog of Beclomethasone 17-Propionate. The inclusion of deuterium (B1214612) isotopes can strategically modify the metabolic profile of the drug, potentially enhancing its therapeutic properties. This document is intended to serve as a vital resource for researchers and professionals engaged in the development and analysis of this compound.

General Information

This compound is a stable isotope-labeled version of Beclomethasone 17-Propionate, an active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. The deuteration is specifically located on the propionate (B1217596) moiety. This isotopic labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5 | [1][2][3] |

| Molecular Formula | C₂₅H₂₈D₅ClO₆ | [4][5][6][7] |

| Molecular Weight | 470.01 g/mol | [4][7][8] |

| Appearance | Off-White to Pale Yellow Solid | [6] |

| Purity | >95% (by HPLC) | [4][9] |

| Storage Conditions | -20°C, under an inert atmosphere | [4] |

| CAS Number | Not available (NA) for the deuterated form. The CAS number for the unlabeled compound is 5534-18-9. | [3][5][8] |

Physicochemical Data

Precise physicochemical data for this compound is not extensively published. However, data for the non-deuterated (h5) analog provides a valuable reference point. It is important to note that deuteration can slightly alter physical properties such as melting point and solubility.

Table 2: Physicochemical Properties

| Property | This compound | Beclomethasone 17-Propionate (for reference) | Reference |

| Melting Point | Data not available | 124-126 °C | [4] |

| Solubility | Data not available | DMSO: 100 mg/mL (215.06 mM) | [4] |

| Methanol: Soluble | [10][11] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical characteristics of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small quantity of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

-

Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its formulation and in vitro testing. The shake-flask method is a reliable technique for establishing equilibrium solubility.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Shake-Flask Method for Solubility Determination.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and isotopic labeling of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise location of deuterium atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The absence or significant reduction of signals corresponding to the propionate group protons will confirm deuteration.

-

¹³C NMR: The signals for the carbon atoms bonded to deuterium will appear as multiplets with reduced intensity due to C-D coupling and longer relaxation times.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.

-

Mass spectrometry confirms the molecular weight of the deuterated compound and can provide information about its fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis:

-

Full Scan MS: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will be observed at m/z corresponding to the molecular weight of the d5-labeled compound (470.01).

-

Tandem MS (MS/MS): Fragmentation analysis will reveal characteristic losses. The fragmentation of the propionate group will show a mass shift of +5 compared to the non-deuterated analog.

-

FTIR spectroscopy provides information about the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

Analysis: The infrared spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides the currently available physicochemical data for this compound and outlines detailed experimental protocols for the determination of its key characteristics. While specific experimental values for the deuterated compound are not widely published, the provided methodologies offer a robust framework for researchers to generate this critical data. The structural and physicochemical characterization of this compound is a fundamental requirement for its application in pharmaceutical research and development, ensuring its identity, purity, and suitability for its intended use.

References

- 1. benchchem.com [benchchem.com]

- 2. alentris.org [alentris.org]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Beclomethasone-17-Propionate D5 - Acanthus Research [acanthusresearch.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. vivanls.com [vivanls.com]

- 8. bdg.co.nz [bdg.co.nz]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Betamethasone 17-Propionate-d5 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of Beclomethasone 17-Propionate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Beclomethasone (B1667900) 17-Propionate, a potent glucocorticoid receptor agonist. Due to a lack of publicly available data on the deuterated analog, Beclomethasone 17-Propionate-d5, this document focuses on the well-established pharmacology of the non-deuterated compound. The guide will also explore the theoretical implications of deuterium (B1214612) substitution on its pharmacokinetic and pharmacodynamic profile based on established principles of kinetic isotope effects. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Beclomethasone dipropionate (BDP) is a widely used synthetic corticosteroid for the management of asthma and other inflammatory conditions. It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, Beclomethasone 17-monopropionate (17-BMP)[1][2][3]. 17-BMP is a potent agonist of the glucocorticoid receptor (GR), mediating the anti-inflammatory effects of the drug[4][5]. The deuterated isotopolog, this compound, is of interest in drug development for its potential to alter metabolic pathways and enhance pharmacokinetic properties. While specific experimental data for the d5 variant is not available in the current literature, this guide will provide a thorough analysis of the parent compound's mechanism of action and discuss the potential impact of deuteration.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of Beclomethasone 17-Propionate is its function as a potent agonist of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors[6][7].

Upon entering the cell, 17-BMP binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and other chaperones[8][9]. Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone proteins. This allows the activated GR-ligand complex to translocate into the nucleus[8][9].

Inside the nucleus, the GR-17-BMP complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivator proteins and the initiation of transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[4][5][10][11][12].

The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation[5].

Quantitative Data

While specific quantitative data for this compound is not available, the following tables summarize the key parameters for the non-deuterated compound and its parent prodrug.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (Dexa = 100) | Reference |

| Beclomethasone Dipropionate (BDP) | 53 | [13] |

| Beclomethasone 17-Monopropionate (17-BMP) | 1345 | [13] |

| Dexamethasone | 100 | [13] |

| Beclomethasone | ~75 (0.75 times less active than Dexa) | [14] |

| Beclomethasone-21-monopropionate | No binding affinity | [14] |

Table 2: In Vitro Potency

| Compound | Assay | EC50 (nM) | Reference |

| Beclomethasone 17-Propionate | Inhibition of IL-6 production | 0.05 | Not explicitly cited |

| Beclomethasone 17-Propionate | Inhibition of TNFα production | 0.01 | Not explicitly cited |

| Beclomethasone 17-Propionate | Inhibition of CXCL8 production | 0.1 | Not explicitly cited |

Table 3: Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (17-BMP)

| Parameter | Value | Route of Administration | Reference |

| Cmax | 1419 pg/mL | Oral Inhalation (320 mcg BDP) | [15] |

| Tmax | 0.7 hours | Oral Inhalation (320 mcg BDP) | [15] |

| Volume of Distribution (Vd) | 424 L | Intravenous | [15] |

| Protein Binding | 94-96% | In vitro | [15] |

| Elimination Half-life (t1/2) | ~2.8 hours | Inhaled | [16] |

| Absolute Bioavailability | 62% | Inhaled | [1] |

Signaling Pathways

The anti-inflammatory effects of Beclomethasone 17-Propionate are mediated through the complex glucocorticoid receptor signaling pathway.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the relative binding affinity of a test compound for the glucocorticoid receptor.

Principle: The assay is based on the principle of fluorescence polarization (FP). A small fluorescently labeled glucocorticoid ligand (tracer) binds to the larger GR protein, resulting in a high FP value due to the slower tumbling of the complex in solution. A test compound that competes with the tracer for binding to the GR will displace the tracer, leading to a decrease in the FP signal.

Workflow:

Detailed Methodology: A detailed protocol for a fluorescence polarization-based glucocorticoid receptor competitor assay can be found in resources provided by commercial suppliers of such kits[17][18]. Key steps typically involve:

-

Preparation of a reaction buffer containing the purified recombinant human GR.

-

Serial dilutions of the test compound (Beclomethasone 17-Propionate) and a reference compound (e.g., dexamethasone) are prepared in a microplate.

-

A fluorescently labeled glucocorticoid tracer is added to all wells.

-

The binding reaction is initiated by the addition of the GR protein.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated from the resulting dose-response curve.

The Role of Deuteration: this compound

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The replacement of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

Theoretical Implications for this compound:

-

Altered Metabolism: Corticosteroids are primarily metabolized in the liver by cytochrome P450 enzymes[15]. If the deuteration in this compound is at a site of metabolic oxidation, it could slow down its metabolism, potentially leading to a longer half-life and increased systemic exposure.

-

Pharmacokinetic Profile: A change in the rate of metabolism could alter the pharmacokinetic profile of the drug, including its clearance and bioavailability.

-

Potency and Efficacy: While deuteration is not expected to directly alter the binding affinity to the glucocorticoid receptor (as this is a non-covalent interaction), changes in pharmacokinetics could indirectly influence the overall potency and duration of action in vivo.

It is crucial to emphasize that these are theoretical considerations. Without experimental data, the precise impact of deuteration on the mechanism of action and overall pharmacological profile of this compound remains to be determined.

Conclusion

Beclomethasone 17-Propionate is a potent glucocorticoid receptor agonist that exerts its anti-inflammatory effects through the modulation of gene expression via transactivation and transrepression. Its high affinity for the glucocorticoid receptor underscores its clinical efficacy. The introduction of deuterium in this compound presents a potential strategy to optimize its pharmacokinetic properties. However, a comprehensive understanding of the deuterated analog's mechanism of action and a direct comparison with its non-deuterated counterpart will require dedicated in vitro and in vivo studies. This guide provides a solid foundation for such future investigations by detailing the established pharmacology of Beclomethasone 17-Propionate.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Transrepression - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Deuterated Beclomethasone 17-Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic pathways for deuterated Beclomethasone (B1667900) 17-Propionate, a molecule of significant interest in pharmaceutical research for its potential applications in pharmacokinetic and metabolism studies. While specific, publicly available protocols for the synthesis of deuterated beclomethasone 17-propionate are scarce, this document outlines logical and scientifically supported methodologies based on established principles of steroid chemistry and isotopic labeling.

Beclomethasone 17-propionate is the active metabolite of the corticosteroid beclomethasone dipropionate. Deuterium-labeled analogues, such as those deuterated on the propionate (B1217596) moiety or the steroid backbone, serve as invaluable tools for sensitive and specific quantification in biological matrices using mass spectrometry.

I. Synthesis of Beclomethasone 17-Propionate-d3

The synthesis of Beclomethasone 17-Propionate-d3 likely involves the introduction of a deuterated propionyl group at the C17 position of the beclomethasone core. A logical approach is the selective esterification of beclomethasone using a deuterated propionylating agent.

Proposed Synthetic Pathway

A plausible pathway commences with commercially available beclomethasone and involves its reaction with a deuterated propionylating agent, such as d3-propionic anhydride (B1165640) or d3-propionyl chloride, to yield the desired product.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve beclomethasone in a suitable anhydrous solvent such as pyridine or dichloromethane.

-

Addition of Reagent: To the stirred solution, add a stoichiometric equivalent or a slight excess of d3-propionic anhydride or d3-propionyl chloride. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure beclomethasone 17-propionate-d3.

Quantitative Data (Illustrative)

| Parameter | Expected Value |

| Starting Material | Beclomethasone |

| Deuterating Agent | d3-Propionic Anhydride |

| Solvent | Pyridine |

| Reaction Temperature | 25 °C |

| Reaction Time | 4-8 hours |

| Yield | >80% (estimated) |

| Isotopic Purity | >98% (expected) |

II. Synthesis of Beclomethasone 17-Propionate-d5

The synthesis of a d5 analogue suggests deuteration on the steroid backbone itself. A common method for achieving this is through catalytic hydrogen-deuterium (H/D) exchange reactions on the parent molecule or a suitable precursor.

Proposed Synthetic Pathway

This pathway involves the direct deuteration of beclomethasone 17-propionate using a heterogeneous catalyst in the presence of a deuterium (B1214612) source, such as deuterium gas (D₂) or deuterated water (D₂O).

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a pressure-resistant vessel, dissolve beclomethasone 17-propionate in a suitable solvent that is inert to the reaction conditions (e.g., ethyl acetate, methanol-d4).

-

Catalyst Addition: Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Deuteration: The vessel is then purged and filled with deuterium gas to a desired pressure, or a deuterated solvent like D₂O is added. The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by mass spectrometry to determine the extent of deuterium incorporation. After the desired level of deuteration is achieved, the catalyst is removed by filtration.

-

Purification: The solvent is evaporated, and the resulting deuterated product is purified using techniques such as preparative HPLC or crystallization to obtain this compound with high chemical and isotopic purity.

Quantitative Data (Illustrative)

| Parameter | Expected Value |

| Starting Material | Beclomethasone 17-Propionate |

| Deuterium Source | Deuterium Gas (D₂) |

| Catalyst | 10% Pd/C |

| Solvent | Ethyl Acetate |

| Reaction Pressure | 1-5 atm |

| Reaction Temperature | 25-80 °C |

| Reaction Time | 12-48 hours |

| Isotopic Incorporation | Variable, aiming for d5 |

| Yield | 50-70% (estimated) |

III. Summary of Methodologies

The synthesis of deuterated beclomethasone 17-propionate can be approached through two primary strategies, each with its own set of considerations.

| Method | Description | Advantages | Challenges |

| Method A: Use of Deuterated Reagents | Esterification of beclomethasone with a deuterated propionylating agent (e.g., d3-propionic anhydride). | High isotopic purity at specific positions. Relatively straightforward reaction. | Availability and cost of deuterated reagents. |

| Method B: Catalytic H/D Exchange | Direct deuteration of beclomethasone 17-propionate using a catalyst and a deuterium source. | Can potentially introduce multiple deuterium atoms. Useful for labeling the steroid backbone. | May result in a mixture of isotopologues. Requires careful optimization of reaction conditions to control the level of deuteration. Potential for side reactions. |

Conclusion

The synthesis of deuterated beclomethasone 17-propionate is a critical step for advanced pharmaceutical analysis. The proposed pathways, based on well-established synthetic methodologies, provide a robust framework for researchers to develop specific protocols. The choice between using deuterated building blocks or post-synthesis isotopic exchange will depend on the desired labeling pattern, the availability of starting materials, and the specific requirements of the intended application. Further experimental optimization would be necessary to achieve high yields and the desired level of isotopic enrichment for both the d3 and d5 analogues of beclomethasone 17-propionate.

Stability and Storage of Beclomethasone 17-Propionate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Beclomethasone (B1667900) 17-Propionate-d5. The information presented is essential for ensuring the integrity and reliability of this compound in research and pharmaceutical development. The stability of the non-deuterated form, Beclomethasone 17-Propionate, is used as a close surrogate, given that deuterium (B1214612) labeling is not expected to significantly alter the compound's intrinsic chemical stability under typical storage and handling conditions.

Recommended Storage Conditions

To maintain its integrity and purity, Beclomethasone 17-Propionate-d5 should be stored under the following conditions:

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1][2] Some suppliers also list storage at 2-8°C in a refrigerator.[3] | For long-term storage, -20°C is preferable to minimize degradation. |

| Light | Store in the dark.[4] | The compound is potentially sensitive to light, which can accelerate decomposition.[4] |

| Atmosphere | Store under an inert atmosphere.[3] | This helps to prevent oxidative degradation. |

| Container | Keep in original, securely sealed containers.[4] | This protects the compound from moisture and atmospheric contaminants. |

One supplier indicates that Beclomethasone 17-Propionate (the non-deuterated form) is stable for at least four years when stored at -20°C.[2]

Physicochemical Properties

| Property | Description |

| Appearance | Off-White to Pale Yellow Solid or White to light-tan powder.[3][4] |

| Solubility | Soluble in methanol (B129727), alcohol, chloroform, acetone, acetonitrile, dimethylformamide, dioxane, and methylene (B1212753) chloride.[2][4] It does not mix well with water.[4] |

| Incompatibilities | Avoid reaction with oxidizing agents.[4] |

Degradation Pathways and Products

Forced degradation studies on the closely related compound, beclomethasone dipropionate (BDP), provide valuable insights into the potential degradation pathways of Beclomethasone 17-Propionate. The primary degradation pathways include hydrolysis, oxidation, and photolysis.

The degradation of BDP in human plasma has been shown to yield Beclomethasone 17-Propionate, beclomethasone-21-monopropionate, and beclomethasone.[5][6] Further degradation can occur through the loss of hydrogen chloride and the formation of a 9,11-epoxide.[5][6]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the conditions and findings from forced degradation studies on beclomethasone dipropionate, which are indicative of the stability of Beclomethasone 17-Propionate.

| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradants Identified |

| Acidic Hydrolysis | 0.1 M HCl | 1 - 12 hours | Room Temperature - 60°C | 5 - 55% | Beclomethasone-17-propionate, Beclomethasone |

| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temperature | ~99% | Multiple degradation products |

| Oxidative Degradation | 3-30% H₂O₂ | 24 hours | Room Temperature | Significant degradation | Oxidized derivatives |

| Thermal Degradation | Dry Heat | 24 hours | 60°C | Moderate degradation | Thermally induced degradation products |

| Photolytic Degradation | UV light | 24 hours | Ambient | Moderate degradation | Photodegradation products |

Data is compiled from studies on beclomethasone dipropionate and serves as a strong indicator for the stability of Beclomethasone 17-Propionate.[7][8][9]

Experimental Protocols

The following are generalized protocols for conducting stability and forced degradation studies, based on ICH guidelines and published literature for similar compounds.[1][4][10]

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. A common approach is a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of methanol and water (e.g., 85:15 v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.[7]

-

Column Temperature: 30°C

Forced Degradation Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 6 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.

-

Photostability: Expose the solid compound to UV light (e.g., 254 nm) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

References

- 1. fdaghana.gov.gh [fdaghana.gov.gh]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 4. database.ich.org [database.ich.org]

- 5. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. neuroquantology.com [neuroquantology.com]

- 9. benchchem.com [benchchem.com]

- 10. qlaboratories.com [qlaboratories.com]

Isotopic Purity of Beclomethasone 17-Propionate-d5: A Technical Guide

This technical guide provides an in-depth overview of the isotopic purity of Beclomethasone (B1667900) 17-Propionate-d5, a crucial stable isotope-labeled internal standard for bioanalytical studies. The guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Beclomethasone 17-propionate is the active metabolite of beclomethasone dipropionate, a potent glucocorticoid used in the treatment of asthma and other respiratory conditions.[1][2][3][4] The deuterated form, Beclomethasone 17-Propionate-d5, is essential for providing accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[5]

Quantitative Data on this compound

While specific batch-to-batch isotopic distribution data is typically proprietary and provided on the Certificate of Analysis from the supplier, general specifications can be compiled from various commercial sources. The chemical purity, as determined by High-Performance Liquid Chromatography (HPLC), is generally high, although this is distinct from the isotopic purity.

| Parameter | Value | Source |

| Molecular Formula | C25H28D5ClO6 | LGC Standards, Pharmaffiliates[6][7] |

| Molecular Weight | 470.01 g/mol | LGC Standards, Pharmaffiliates[6][7] |

| Chemical Purity (HPLC) | >95% | LGC Standards[6][8] |

| Storage Temperature | -20°C | LGC Standards[6][8] |

| Unlabeled CAS Number | 5534-18-9 | LGC Standards, Acanthus Research[6][9] |

For deuterated standards used in quantitative bioanalysis, it is recommended to use those with an isotopic enrichment of at least 98%.[5] This high level of enrichment minimizes interference from the unlabeled analyte and ensures clear mass separation, which is critical for data quality and reliability.[5]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for a deuterated compound like this compound relies on techniques that can differentiate between molecules with varying numbers of deuterium (B1214612) atoms. The primary methods employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of the different isotopologues (d0 to d5) of Beclomethasone 17-Propionate.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 100-1000 ng/mL. The final dilution should be made in a solvent compatible with the ionization source, such as 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization (ESI).

-

-

Instrumentation (UPLC-HRMS):

-

Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system can be used for sample introduction, though direct infusion may also be employed. A short C18 column can be used to separate the analyte from any potential impurities.

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for corticosteroids.

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 465-475).

-

Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the H/D isotopolog ions (d0 to d5).

-

Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

-

The isotopic purity is typically reported as the percentage of the desired d5 isotopologue relative to the sum of all isotopologues.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and assess the extent of deuteration.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample in a deuterated solvent suitable for NMR, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration provides a qualitative and semi-quantitative measure of isotopic incorporation.

-

²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and chemical environment.

-

¹³C NMR: A carbon-13 NMR spectrum can also be informative, as the signals for carbons attached to deuterium will be split into multiplets (due to C-D coupling) and will have a lower intensity compared to carbons attached to protons.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate the remaining proton signals at the sites of deuteration and compare them to the integration of a proton signal at a non-deuterated position to estimate the percentage of deuteration.

-

The ²H NMR spectrum provides direct evidence of the presence and location of the deuterium labels.

-

Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated standard.

References

- 1. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Beclomethasone-17-Propionate D5 - Acanthus Research [acanthusresearch.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beclomethasone 17-Propionate-d5 for Glucocorticoid Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Beclomethasone (B1667900) 17-Propionate, the active metabolite of Beclomethasone Dipropionate, as a potent agonist for the glucocorticoid receptor (GR). While this document focuses on the readily available data for the non-deuterated compound, Beclomethasone 17-Propionate-d5 is a stable isotope-labeled analog primarily utilized as an internal standard in analytical and bioanalytical assays, such as mass spectrometry, to ensure accurate quantification. Its biological activity is considered equivalent to the unlabeled form.

Introduction to Beclomethasone 17-Propionate and the Glucocorticoid Receptor

Beclomethasone Dipropionate is a widely used synthetic corticosteroid for treating inflammatory conditions like asthma. It is a prodrug that undergoes rapid hydrolysis in the body to its active metabolite, Beclomethasone 17-Propionate (also known as 17-BMP).[1] This active form exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR).[2][3] The GR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes involved in inflammation, metabolism, and other physiological processes.[3]

The primary anti-inflammatory effects of glucocorticoids are mediated through two main mechanisms:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins such as FK506 binding protein 51 (FKBP51) and Glucocorticoid-Induced Leucine Zipper (GILZ).

-

Transrepression: The GR-ligand complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Beclomethasone 17-Propionate is a potent agonist of the GR and effectively suppresses cytokine production in various cell types, including lung macrophages.[2][3]

Quantitative Data on Glucocorticoid Receptor Interaction

The following tables summarize key quantitative data regarding the interaction of Beclomethasone 17-Propionate with the glucocorticoid receptor.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) | Reference |

| Beclomethasone 17-Propionate (17-BMP) | ~13 times higher | [4] |

| Beclomethasone Dipropionate (BDP) | About half | [4] |

| Beclomethasone | 0.75 times less active | [4] |

| Beclomethasone 21-Monopropionate (21-BMP) | No binding affinity | [4] |

Table 2: In Vitro Glucocorticoid Receptor Activation

| Assay | Compound | EC50 Value | Cell Line | Reference |

| GR Nuclear Translocation | Beclomethasone 17-Propionate (17-BMP) | 2.0 nM (95% CI: 1.3-3.2 nM) | CHO-K1 PathHunter™ | [5] |

| GR Nuclear Translocation | Dexamethasone | 13.2 nM (95% CI: 8.4-20.7 nM) | CHO-K1 PathHunter™ | [5] |

Table 3: Suppression of LPS-Induced Cytokine Production

| Cytokine | Compound | IC50 Value | Cell Type | Reference |

| IL-6 | Beclomethasone 17-Propionate (17-BMP) | 0.05 nM | Not Specified | [3] |

| TNFα | Beclomethasone 17-Propionate (17-BMP) | 0.01 nM | Not Specified | [3] |

| CXCL8 | Beclomethasone 17-Propionate (17-BMP) | 0.1 nM | Not Specified | [3] |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of glucocorticoid receptor activation by an agonist like Beclomethasone 17-Propionate.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Experimental Workflow for Evaluating GR Agonists

This diagram outlines a typical experimental workflow for characterizing a new glucocorticoid receptor agonist.

Caption: Experimental workflow for GR agonist evaluation.

Detailed Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., Beclomethasone 17-Propionate) for the glucocorticoid receptor compared to a known radiolabeled ligand (e.g., ³H-dexamethasone).

Materials:

-

Test compound (Beclomethasone 17-Propionate)

-

³H-dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (for standard curve)

-

Cytosolic extract containing glucocorticoid receptors (e.g., from rat liver or cultured cells)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

-

In microcentrifuge tubes, combine the cytosolic extract, a fixed concentration of ³H-dexamethasone, and varying concentrations of either the unlabeled dexamethasone (for the standard curve) or the test compound. Include a control for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add cold dextran-coated charcoal suspension to each tube to adsorb unbound steroids.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the charcoal.

-

Transfer the supernatant (containing receptor-bound ³H-dexamethasone) to scintillation vials.

-

Add scintillation cocktail, mix well, and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of ³H-dexamethasone (IC50).

-

Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100.

Glucocorticoid Receptor Nuclear Translocation Assay

Objective: To quantify the ability of a compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus. This protocol is based on the principles of the PathHunter™ assay.[5]

Materials:

-

CHO-K1 PathHunter™ GR Nuclear Translocation cells (or similar reporter cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Beclomethasone 17-Propionate)

-

Dexamethasone (positive control)

-

Assay buffer

-

Detection reagents for the enzyme fragment complementation system

-

Luminometer

Procedure:

-

Seed the PathHunter™ cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound and dexamethasone in the assay buffer.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for the desired time (e.g., 3 hours) at 37°C.[5]

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Gene Expression Analysis by Real-Time PCR (qPCR)

Objective: To measure the change in the expression of GR-target genes (e.g., FKBP51 and GILZ) in response to treatment with Beclomethasone 17-Propionate.[5][6]

Materials:

-

Human lung macrophages or other relevant cell line (e.g., A549)

-

Cell culture medium

-

Beclomethasone 17-Propionate (1-100 nM)[5]

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (for cDNA synthesis)

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (FKBP51, GILZ) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of Beclomethasone 17-Propionate (e.g., 1, 10, 100 nM) or vehicle control for a specified time (e.g., 24 hours).[5]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for each target and housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Conclusion

Beclomethasone 17-Propionate is a potent and well-characterized agonist of the glucocorticoid receptor. The deuterated form, this compound, serves as an essential tool for the accurate quantification of the active compound in research and clinical settings. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the molecular pharmacology of glucocorticoids and their therapeutic applications.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Glucocorticoid action of beclomethasone and its propionate ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Glucocorticoid Receptor Function in COPD Lung Macrophages Using Beclomethasone-17-Monopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Beclomethasone dipropionate analyticalstandard,fordruganalysis 5534-09-8 [sigmaaldrich.com]

The Quintessential Role of Beclomethasone 17-Propionate-d5 in Modern Pharmacokinetic Analysis: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Beclomethasone 17-Propionate-d5 as an internal standard in pharmacokinetic (PK) studies of its non-labeled counterpart, Beclomethasone 17-Monopropionate (B17MP). B17MP is the primary active metabolite of the widely used corticosteroid, Beclomethasone Dipropionate (BDP). Accurate quantification of B17MP in biological matrices is paramount for determining the efficacy, safety, and overall pharmacokinetic profile of BDP-based therapies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the precision and accuracy required in regulated bioanalysis.

The Imperative of Stable Isotope-Labeled Internal Standards in Pharmacokinetics

In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable. It is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties.

Deuterated standards, such as this compound, are considered the most suitable internal standards for mass spectrometry-based quantification. This is because the substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarity ensures they behave almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response effectively mitigate matrix effects and other sources of experimental variability, leading to highly reliable and reproducible data.

Physicochemical Properties and Mass Spectrometric Behavior

Beclomethasone 17-Monopropionate is the active metabolite of Beclomethasone Dipropionate. Its deuterated analog, this compound, incorporates five deuterium atoms in the propionate (B1217596) moiety. This mass increase of 5 atomic mass units (amu) provides a clear distinction from the unlabeled analyte in mass spectrometric detection.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize the key parameters for the quantification of Beclomethasone 17-Monopropionate using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters for Beclomethasone 17-Monopropionate and its Deuterated Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |

| Beclomethasone 17-Monopropionate (B17MP) | 467.2 | 449.2 | Positive |

| This compound (IS) | 472.2 | 454.2 | Positive |

Note: The MRM transition for this compound is inferred based on the fragmentation pattern of the non-deuterated compound, which typically involves the loss of a water molecule (H₂O, 18 amu). The precursor ion reflects the addition of a proton [M+H]⁺ to the molecular weight of the d5-labeled compound.

Table 2: Typical Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatographic Conditions | |

| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724)/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation from matrix components |

| Retention Time | Analyte and IS co-elute (typically 2-5 min) |

| Method Validation Summary | |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% (90-110% for non-LLOQ) |

| Precision (%CV) | < 15% (< 20% for LLOQ) |

| Recovery | > 80% |

Experimental Protocols

A robust and reliable bioanalytical method is fundamental to any pharmacokinetic study. Below is a representative experimental protocol for the quantification of Beclomethasone 17-Monopropionate in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing and Spiking: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol). Vortex for 10 seconds.

-

Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in Table 1.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

-

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological mechanism of action of beclomethasone.

Beclomethasone 17-Monopropionate exerts its anti-inflammatory effects by acting as a glucocorticoid receptor agonist. The following diagram illustrates this key signaling pathway.

Conclusion

The use of this compound as an internal standard is integral to the accurate and precise quantification of Beclomethasone 17-Monopropionate in pharmacokinetic studies. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and analysis, thereby enhancing the reliability of the data. The detailed experimental protocol and understanding of the underlying mechanism of action provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. The methodologies described herein are fundamental to generating the high-quality pharmacokinetic data required for regulatory submissions and for advancing our understanding of corticosteroid therapies.

The Crucial Role of Deuterated Standards in Metabolite Quantification: A Technical Guide to Beclomethasone 17-Propionate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclomethasone (B1667900) Dipropionate (BDP), a widely prescribed synthetic corticosteroid for the management of asthma and other inflammatory conditions, undergoes rapid and extensive metabolism to its pharmacologically active form, Beclomethasone 17-Monopropionate (B-17-MP). The accurate quantification of B-17-MP in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical efficacy studies. This technical guide provides an in-depth exploration of the metabolic activation of BDP and elucidates the critical role of its deuterated analog, Beclomethasone 17-Propionate-d5, as an internal standard in achieving precise and reliable analytical measurements. While not a metabolite itself, this compound is an indispensable tool for researchers in the field.

Introduction: The Metabolic Activation of Beclomethasone Dipropionate

Beclomethasone Dipropionate is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect.[1][2] The primary metabolic pathway involves the hydrolysis of the ester groups at the C-17 and C-21 positions.[3][4] This biotransformation is primarily mediated by esterase enzymes present in various tissues, including the lungs, liver, and plasma.[3][5]

The hydrolysis of BDP leads to the formation of several metabolites, with Beclomethasone 17-Monopropionate (B-17-MP) being the principal active metabolite.[1][2] B-17-MP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, making it the primary mediator of the anti-inflammatory effects of BDP.[3][5] Other, less active or inactive metabolites, such as Beclomethasone 21-Monopropionate (B-21-MP) and Beclomethasone (BOH), are also formed.[1][3]

The Metabolic Pathway of Beclomethasone Dipropionate

The metabolic conversion of BDP is a stepwise process. The initial and most critical step is the hydrolysis of the propionate (B1217596) ester at the C-17 position, yielding the highly active B-17-MP. Further hydrolysis of B-17-MP at the C-21 position can lead to the formation of the inactive metabolite, Beclomethasone. Concurrently, BDP can also be hydrolyzed at the C-21 position to form B-21-MP, which has minimal pharmacological activity. In addition to esterase-mediated hydrolysis, cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are involved in the further metabolism of BDP and its metabolites to inactive hydroxylated and dehydrogenated products.[3][6]

The Role of this compound in Bioanalysis

This compound is a stable isotope-labeled (SIL) analog of B-17-MP. The "d5" designation indicates that five hydrogen atoms in the propionate group have been replaced with deuterium (B1214612) atoms.[7][8][9] This subtle change in mass does not alter the chemical properties of the molecule, but it allows it to be distinguished from the endogenous B-17-MP by mass spectrometry.

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration that is added to samples. It is used to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte of interest throughout the analytical process. SIL internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to those of the analyte.

Therefore, this compound is not a metabolite of BDP but rather a synthetic standard crucial for the accurate and precise quantification of the active metabolite, B-17-MP, in complex biological matrices like plasma, urine, and lung tissue.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Beclomethasone Dipropionate.

Table 1: Pharmacokinetic Parameters of Beclomethasone Dipropionate and its Metabolites

| Parameter | Beclomethasone Dipropionate (BDP) | Beclomethasone 17-Monopropionate (B-17-MP) | Reference |

| Half-life (t½) | ~0.5 hours | ~2.7 hours | [1] |

| Volume of Distribution (Vd) | ~20 L | ~424 L | [2] |

| Clearance (CL) | ~150 L/h | ~120 L/h | [1] |

| Protein Binding | - | 94-96% | [2] |

Table 2: Relative Binding Affinity to Glucocorticoid Receptor

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference |

| Beclomethasone Dipropionate (BDP) | ~50 | [5] |

| Beclomethasone 17-Monopropionate (B-17-MP) | ~1300 | [5] |

| Beclomethasone 21-Monopropionate (B-21-MP) | No significant affinity | [5] |

| Beclomethasone (BOH) | ~75 | [5] |

Experimental Protocols

In Vitro Metabolism of Beclomethasone Dipropionate in Human Lung Tissue

A representative experimental protocol for studying the in vitro metabolism of BDP in human lung tissue is outlined below, based on methodologies described in the literature.[4][10]

Methodology:

-

Tissue Preparation: Precision-cut human lung slices are prepared.

-

Incubation: The lung slices are incubated with a known concentration of Beclomethasone Dipropionate (e.g., 25 µM) in a suitable buffer at 37°C for various time points (e.g., 2, 6, and 24 hours).[4]

-

Sample Extraction: At each time point, the reaction is quenched, and the tissue and incubation medium are collected. The samples are homogenized, and proteins are precipitated using an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Internal Standard Spiking: A known concentration of this compound is added to all samples and calibration standards.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to separate and quantify BDP and its metabolites (B-17-MP, B-21-MP, and BOH). The peak area ratio of the analyte to the internal standard is used for quantification.

Bioanalytical Method for Quantification of B-17-MP in Human Plasma

The following provides a general outline for a validated bioanalytical method for the quantification of B-17-MP in human plasma.[1]

Methodology:

-